molecular formula C20H24N6O2S B5504774 4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B5504774
M. Wt: 412.5 g/mol
InChI Key: FCLYJGDBCNXALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.16814520 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have been prepared, showcasing the versatility of these compounds in chemical synthesis. These derivatives exhibit potential as antimicrobial agents due to their structural modifications, which include the sulfonyl group known for its biological significance (Ammar et al., 2004).

Biological Activities

Antimicrobial Activity

  • The antimicrobial activities of synthesized compounds, including pyrazolopyrimidine derivatives, have been investigated, with some showing activity against bacteria and fungi. This highlights their potential application in developing new antimicrobial agents (Ammar et al., 2004; Azab et al., 2013).

Antiproliferative Activity

  • A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Compounds showed varying degrees of activity, suggesting potential applications in cancer research (Mallesha et al., 2012).

Antiviral Activity

  • Pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antiviral activity, specifically against human enteroviruses. Certain derivatives were highly effective in inhibiting enterovirus replication, indicating their potential as antiviral agents (Chern et al., 2004).

Insecticidal Activity

  • Sulfonamide thiazole derivatives were synthesized and assessed for their insecticidal properties against the cotton leafworm, showing significant toxic effects. This research opens avenues for developing new insecticidal agents (Soliman et al., 2020).

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific compound and its biological target, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary greatly depending on the specific compound. Some pyrazole derivatives have been shown to be cytotoxic .

Future Directions

Given the wide range of biological activities associated with pyrazole derivatives, there is significant interest in further exploring their potential as therapeutic agents .

Properties

IUPAC Name

4-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-12-10-24(11-13-25)19-14-20(22-15-21-19)26-9-8-16(2)23-26/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLYJGDBCNXALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.